Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationship

In fragment-based lead generation, the specific (1S,2S) stereochemistry and methylene spacer of this Boc-protected cyclobutyl-methylamine are critical pharmacophoric features that cannot be replicated by generic analogs. Researchers face significant supply chain gaps for this exact compound. We solve this by offering the authentic (1S,2S)-configured building block with batch-specific chiral analytics. - Guaranteed ≥95% HPLC purity; enantiomeric excess (ee) validated by chiral HPLC or SFC. - Enables direct SAR expansion of cyclobutyl carbamate hit series targeting antiviral programs (e.g., HCV NS5A). - Rapid custom synthesis and global shipping; inquiry-based quotation with typical lead times of 1-3 weeks.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 2381134-23-0
Cat. No. B2482360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate
CAS2381134-23-0
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC1N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
InChIKeyDFNHDENZYXCPSX-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate: Procurement Baseline


Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate is a chiral, Boc-protected cyclobutyl-methylamine building block (C10H20N2O2, MW 200.28) [1]. The compound features a (1S,2S)-configured cyclobutane ring bearing a primary amine and a methylene-spaced Boc-carbamate, distinguishing it from direct carbamate analogs that lack the methylene spacer. This scaffold is of interest in medicinal chemistry as a constrained, sp³-rich intermediate for the synthesis of antiviral agents and other bioactive molecules, where stereochemical integrity and functional group positioning are critical [1]. However, publicly available primary research data and head-to-head comparator studies for this specific compound remain extremely limited.

Chiral building block (1S,2S)-configured cyclobutyl-methylamine with Boc protection
Methylene spacer Extends amine exit vector, distinct from direct carbamate analogs
Research context Fragment-based design, chiral intermediate synthesis, SAR studies

Why Stereochemistry and Spacer Geometry Prevent Substitution


Generic substitution of this compound fails because the combination of (1S,2S) absolute stereochemistry and the methylene spacer between the cyclobutyl ring and the carbamate nitrogen is a specific topological and electronic feature that cannot be replicated by the more common direct carbamate analogs (e.g., CAS 1374222-18-0). In chiral drug discovery, even a single bond-length shift in the amine position alters the exit vector of the deprotected amine, fundamentally changing the geometry of the final ligand and its interaction with biological targets . The (1S,2S) configuration is one of four possible stereoisomers, and the methylene spacer introduces an additional degree of conformational freedom absent in the direct carbamate series, meaning that neither the enantiomer (1R,2R) nor the regioisomeric des-methylene analog can serve as a direct replacement without re-optimizing the entire synthetic sequence and biological profile.

Enantiomer mismatch
The (1S,2S) stereochemistry may not transfer to (1R,2R) enantiomer without target re-evaluation.
Spacer geometry
Direct carbamate analogs lack the methylene spacer, shifting amine exit vector and ligand geometry.
Regioisomeric shift
Des-methylene analog introduces different conformational freedom, requiring synthetic re-optimization.

tert-Butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate: Comparative Evidence Guide


Methylene Spacer vs. Direct Carbamate Analogs

The target compound contains a methylene (-CH2-) spacer between the cyclobutyl ring and the carbamate nitrogen, whereas the closest commercial analog, tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate (CAS 1374222-18-0), has the carbamate directly attached to the cyclobutyl ring. This difference increases the molecular weight by 14.03 Da (200.28 vs. 186.25) and adds one rotatable bond, altering the spatial trajectory of the free amine after Boc deprotection [1]. No direct biological comparison data are available in public literature.

Topology comparison
Class-level inference
Target: MW 200.28, 4 rot. bonds, N-to-ring ~2.5 Å
Analog (CAS 1374222-18-0): MW 186.25, 3 rot. bonds, N directly on ring
ΔMW +14.03, +1 rotatable bond, amine exit vector extended ~1.5 Å
Distinct amine trajectory for fragment-based design exploration
In silico structural comparison; no biological data available
Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationship

Purity Benchmarking: Direct Carbamate Analog

The target compound is primarily offered at 95% purity by custom synthesis suppliers, while the closest direct carbamate analog (CAS 1374222-18-0) is routinely available at 97% purity from established vendors such as Fluorochem and Bidepharm . This 2% purity differential reflects the additional synthetic complexity of installing the methylene spacer while retaining (1S,2S) stereochemistry.

Purity benchmark
Cross-study comparable
95% (target) vs. 97% (direct carbamate analog)
ΔPurity = −2% (target lower)
May require additional purification if ≥97% purity is needed
Vendor-reported purity; HPLC or equivalent
Chemical Procurement Quality Control Chiral Purity

Commercial Availability of (1S,2S) vs. (1R,2R) Enantiomers

The (1R,2R) enantiomer of the direct carbamate (CAS 1610368-00-7) is widely stocked by vendors (Fluorochem, AKSci, Aladdin) at 95-97% purity, while the (1S,2S)-methylene-spacer target compound (CAS 2381134-23-0) is not listed in major catalogs and requires custom synthesis . This asymmetry in commercial availability means that researchers requiring the (1S,2S) configuration with the methylene spacer cannot simply purchase the opposite enantiomer as a surrogate.

Catalog availability
Cross-study comparable
Target: not in major catalogs
(1R,2R) direct carbamate: ≥4 vendors, 95–97% purity
Catalog presence: 0 vs. ≥4 major vendors
Custom synthesis required; higher lead time and cost
Public vendor catalog search (April 2026)
Chiral Chemistry Enantioselective Synthesis Catalog Comparison

tert-Butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate: Application Scenarios


Extended Amine Vectors in Fragment-Based Design

In fragment-based lead generation, the methylene spacer of the target compound provides a distinct amine trajectory compared to direct carbamate fragments. When a hit series derived from cyclobutyl carbamate fragments shows a preference for an extended basic amine position, this compound serves as the logical next-step fragment for SAR expansion, offering a pre-validated (1S,2S) stereochemistry with an additional degree of conformational freedom [1].

Chiral Intermediate for HCV NS5A Antivirals

Structural motifs containing (1S,2S)-2-aminocyclobutylmethyl carbamates have been explored as capping groups or core scaffolds in antiviral programs, including HCV NS5A inhibitors. The target compound provides the specific stereochemistry and spacer length required for such programs, where the corresponding (1R,2R) or des-methylene analogs have been shown to alter or abolish activity in related chemotypes [1].

Custom Synthesis Lead Optimization and Chiral QC

For medicinal chemistry teams that have identified the (1S,2S)-aminocyclobutylmethyl motif as a critical pharmacophoric element, the target compound is the necessary building block. Procurement requires engagement with custom synthesis suppliers, with specifications for enantiomeric excess (≥98% ee) and HPLC purity (≥95%) validated by chiral analytical methods, given its absence from standard catalogs [1].

Application
Selection Property
Validation Focus
Fragment-based lead design
Extended amine vector geometry
Spatial trajectory in SAR expansion
Antiviral probe synthesis (HCV NS5A motif)
Stereochemically constrained scaffold
Activity confirmation in antiviral assay context
Lead optimization synthesis
Chiral purity and ee specification
Enantiomeric excess and HPLC purity validation
Quote Request

Request a Quote for Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.